Ethanone, 1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)-
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Overview
Description
1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)ethanone is an organic compound that features a complex structure with multiple methoxy groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)ethanone typically involves the reaction of 3,4-dimethoxybenzaldehyde with 2-methoxyphenol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)ethanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-Dimethoxyphenyl)-2-(2-hydroxyphenoxy)ethanone
- 1-(3,4-Dimethoxyphenyl)-2-(2-ethoxyphenoxy)ethanone
- 1-(3,4-Dimethoxyphenyl)-2-(2-chlorophenoxy)ethanone
Uniqueness
1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)ethanone is unique due to its specific arrangement of methoxy groups and phenyl rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
22675-96-3 |
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Molecular Formula |
C17H18O5 |
Molecular Weight |
302.32 g/mol |
IUPAC Name |
1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)ethanone |
InChI |
InChI=1S/C17H18O5/c1-19-14-6-4-5-7-16(14)22-11-13(18)12-8-9-15(20-2)17(10-12)21-3/h4-10H,11H2,1-3H3 |
InChI Key |
ZFLRJLWTCVPTHS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)COC2=CC=CC=C2OC)OC |
Origin of Product |
United States |
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